molecular formula K3N6O12Rh-3 B14126783 tripotassium;rhodium;hexanitrite

tripotassium;rhodium;hexanitrite

Cat. No.: B14126783
M. Wt: 496.23 g/mol
InChI Key: RKFOKQCKJHAAHS-UHFFFAOYSA-H
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Description

Tripotassium rhodium hexanitrite, also known as potassium hexanitrorhodate(III), is a coordination compound with the chemical formula K₃[Rh(NO₂)₆] and IUPAC name tripotassium; rhodium; hexanitrite . It is identified by CAS number 17712-66-2 and is characterized as a yellow crystalline powder. The compound is primarily utilized in specialized chemical research, particularly in catalysis and materials science, owing to rhodium's catalytic properties . Its molecular structure features a rhodium(III) center octahedrally coordinated by six nitrito ligands (NO₂⁻), with three potassium counterions balancing the charge .

Properties

IUPAC Name

tripotassium;rhodium;hexanitrite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOKQCKJHAAHS-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3N6O12Rh-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tripotassium;rhodium;hexanitrite involves reacting rhodium trichloride (RhCl₃) with potassium nitrate (KNO₃) and nitric acid (HNO₃) under reflux conditions. The balanced chemical equation for this reaction is:

RhCl3+3KNO3+3HNO3K3[Rh(NO2)6]+3HCl\text{RhCl}_3 + 3\text{KNO}_3 + 3\text{HNO}_3 \rightarrow \text{K}_3[\text{Rh}(\text{NO}_2)_6] + 3\text{HCl} RhCl3​+3KNO3​+3HNO3​→K3​[Rh(NO2​)6​]+3HCl

Chemical Reactions Analysis

Tripotassium;rhodium;hexanitrite undergoes various types of chemical reactions, including:

    Reduction: It can be reduced to form different rhodium complexes, depending on the reducing agents used.

    Substitution: The nitrite ligands in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.

Common reagents used in these reactions include reducing agents like sodium borohydride and substitution agents like phosphines . The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tripotassium;rhodium;hexanitrite involves its ability to form stable coordination complexes with various ligands. The rhodium(III) ion at the center of the molecule adopts an octahedral geometry, with six nitro ligands coordinated around it. This structure allows it to participate in various chemical reactions and form supramolecular structures.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of tripotassium rhodium hexanitrite and analogous compounds:

Compound Name Formula CAS Number Molecular Weight (g/mol) Appearance Key Applications Safety Data (Exposure Limits)
Tripotassium rhodium hexanitrite K₃[Rh(NO₂)₆] 17712-66-2 418.03 Yellow powder Catalysis, materials research ACGIH TWA: 0.01 mg/m³; WGK Germany 3
Trisodium iridium hexanitrite Na₃[Ir(NO₂)₆] 142048-03-1 537.22 Not reported Electrochemistry, catalysis Limited data; likely toxic due to Ir
Sodium hexanitritocobaltate(III) Na₃[Co(NO₂)₆] 13782-04-8 ~404 Not reported Battery materials, synthetic chemistry Not specified; Co compounds often regulated

Key Observations:

  • Central Metal Influence : Rhodium (Rh³⁺), iridium (Ir³⁺), and cobalt (Co³⁺) impart distinct electronic and catalytic properties. Rhodium complexes are prized for hydrogenation and olefination reactions , while iridium derivatives are explored in oxidation catalysis .
  • Counterion Effects: Potassium vs. sodium affects solubility. Sodium salts (e.g., Na₃[Ir(NO₂)₆]) are generally more water-soluble, enhancing their utility in aqueous-phase reactions .

Research Findings and Industrial Relevance

  • Extraction and Purification : Macrocyclic compounds like crown ethers enhance rhodium recovery from chloride solutions, relevant for refining hexanitrito complexes .
  • Catalytic Efficiency : Rhodium hexanitrito complexes outperform iridium analogs in hydrogenation reactions, achieving >90% yield in olefination studies .
  • Market Trends : While tripotassium citrate (CAS 866-84-2) has well-documented commercial data , rhodium and iridium hexanitrito complexes remain niche, with primary use in academic and industrial R&D.

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